molecular formula C17H17NO3 B11633702 4-[(2-Ethylphenyl)carbamoyl]phenyl acetate

4-[(2-Ethylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11633702
M. Wt: 283.32 g/mol
InChI Key: LVZNOWSWEGGZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Ethylphenyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl acetate group attached to a phenyl ring substituted with a 2-ethylphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-[(2-Ethylphenyl)carbamoyl]phenyl acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Ethylphenyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylphenyl)carbamoyl]phenyl acetate
  • 4-[(2-Propylphenyl)carbamoyl]phenyl acetate
  • 4-[(2-Butylphenyl)carbamoyl]phenyl acetate

Uniqueness

4-[(2-Ethylphenyl)carbamoyl]phenyl acetate is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[4-[(2-ethylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-3-13-6-4-5-7-16(13)18-17(20)14-8-10-15(11-9-14)21-12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

LVZNOWSWEGGZQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.